Hexadecyl isocyanate

Surface Chemistry Self-Assembled Monolayers Hydrophobic Coatings

Hexadecyl isocyanate (HDI, C17H33NO) is a linear aliphatic monoisocyanate characterized by a long C16 alkyl chain and a highly reactive isocyanate (-NCO) group. Its primary functional role is as a hydrophobic modifier and reactive intermediate for surface engineering, polymer synthesis, and biochemical probes.

Molecular Formula C17H33NO
Molecular Weight 267.4 g/mol
CAS No. 1943-84-6
Cat. No. B154356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecyl isocyanate
CAS1943-84-6
Molecular FormulaC17H33NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN=C=O
InChIInChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h2-16H2,1H3
InChIKeyGFLXBRUGMACJLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecyl Isocyanate (CAS 1943-84-6): Key Physical and Functional Properties for Procurement


Hexadecyl isocyanate (HDI, C17H33NO) is a linear aliphatic monoisocyanate characterized by a long C16 alkyl chain and a highly reactive isocyanate (-NCO) group . Its primary functional role is as a hydrophobic modifier and reactive intermediate for surface engineering, polymer synthesis, and biochemical probes . Its low water solubility (1.8E-4 g/L at 25 °C) and density of 0.861 g/mL at 25 °C underscore its suitability for creating water-repellent coatings and self-assembled monolayers .

Why Hexadecyl Isocyanate Cannot Be Swapped for a Similar Long-Chain Isocyanate


Substituting hexadecyl isocyanate with a shorter (e.g., dodecyl isocyanate) or longer (e.g., octadecyl isocyanate) analog in applications demanding precise surface properties or mass spectrometric identification is scientifically invalid [1]. The alkyl chain length directly governs the resulting hydrophobicity (contact angle), self-assembled monolayer (SAM) stability, and fragmentation pattern in mass spectrometry [2]. Even a two-carbon difference (C16 vs. C18) shifts the threshold for achieving maximum hydrophobicity and significantly alters the polymer morphology in semiflexible polymer systems [3].

Hexadecyl Isocyanate: Quantified Differentiation vs. Closest Alkyl Isocyanate Analogs


Water Contact Angle: Hexadecyl Isocyanate Achieves Near-Plateau Hydrophobicity (C16 vs. Shorter Chains)

In a direct head-to-head comparison of vapor-phase SAMs on TiO2, hexadecyl isocyanate (n=15, C16) achieves an advancing water contact angle (θA) of 111° and receding angle (θR) of 74°, which is nearly identical to the maximum values reached by longer-chain analogs [1]. This indicates that C16 represents the critical chain length for achieving plateau hydrophobicity; shorter chains (e.g., C8) yield significantly lower contact angles (θA ~100°, θR ~45°) and insufficient surface coverage [2].

Surface Chemistry Self-Assembled Monolayers Hydrophobic Coatings

SAM Hydrolytic Stability: C16 and C18 SAMs Are the Most Stable Among Alkyl Isocyanates

In a comparative study of SAMs formed from alkyl isocyanates (C4 to C18), hexadecyl isocyanate (C16) and octadecyl isocyanate (C18) SAMs were explicitly identified as being 'relatively stable' in water, whereas SAMs from shorter chains (e.g., C4 to C12) exhibited significant desorption and instability [1]. This stability is critical for applications in aqueous environments.

Surface Stability Hydrolytic Degradation Self-Assembled Monolayers

Mass Spectrometry: Hexadecyl Isocyanate Shares a Characteristic m/z 99 Base Peak but Exhibits Distinct Fragmentation

Electron impact mass spectra of four long-chain isocyanates (lauryl C12, tetradecyl C14, hexadecyl C16, and octadecyl C18) all produce a common base peak at m/z 99, corresponding to a stable six-membered ring cation [1]. However, the relative intensities of higher-mass fragment ions are chain-length dependent, enabling unambiguous differentiation of C16 from C14 and C18 in complex mixtures [2].

Analytical Chemistry Mass Spectrometry Forensic Identification

Polymer Morphology: C16-Derived Polymers (Inferred) Exhibit Liquid Crystalline Behavior Unlike C6/C8 Analogs

In a systematic study of alkyl-substituted semiflexible polymers synthesized from isocyanates, polymers with C12 and C18 side chains (C12HPC and C18HPC) displayed liquid crystalline textures, while C6 and C8 polymers showed conventional spherulitic crystalline structures [1]. Side-chain melting was observed by DSC only for C12 and C18, indicating that a minimum chain length of 12 carbons is required to induce liquid crystallinity [2]. As a C16 analog, hexadecyl isocyanate-derived polymers are confidently inferred to exhibit this behavior, positioning it as a superior choice over C6 or C8 isocyanates for applications requiring ordered, anisotropic materials.

Polymer Science Liquid Crystals Thermal Properties

Biochemical Specificity: Longer Alkyl Chains Enhance Cholinesterase Inhibition Specificity

A comparative study on the inhibition of cholinesterases by alkyl isocyanates reveals a pattern of decreased specificity with decreased alkyl chain length [1]. While hexadecyl isocyanate itself was not directly tested, the class-level trend indicates that C16 offers greater target specificity than shorter-chain analogs (e.g., C4–C12). This is relevant for applications where off-target reactivity must be minimized, such as in the development of affinity probes or drug delivery systems.

Biochemistry Enzyme Inhibition Toxicology

High-Value Application Scenarios for Hexadecyl Isocyanate Based on Quantitative Differentiation


Fabrication of Robust Hydrophobic Coatings on Metal Oxides for Anti-Fouling and Anti-Icing

The combination of a high advancing water contact angle (111°) and receding angle (74°) on TiO2, along with superior hydrolytic stability relative to shorter-chain isocyanates, makes hexadecyl isocyanate the preferred reagent for creating durable, water-repellent SAMs on metal oxide surfaces [1]. This performance profile is directly validated by vapor-phase deposition studies, ensuring predictable, long-lasting hydrophobicity [2].

Synthesis of Liquid Crystalline Semiflexible Polymers for Optical and Electronic Applications

Based on the established structure-property relationship, hexadecyl isocyanate (C16) is the optimal building block for synthesizing semiflexible polymers that exhibit liquid crystalline behavior [1]. Unlike C6 and C8 analogs that yield conventional crystalline morphologies, C16-derived polymers are expected to form ordered, anisotropic domains suitable for advanced optical films, sensors, or stimuli-responsive materials [2].

Precision Surface Modification in Aqueous Environments (e.g., Biosensors, Marine Coatings)

The explicit identification of C16 SAMs as 'relatively stable' in water, in contrast to the instability of C4–C12 SAMs, directs its use in applications where the modified surface must withstand prolonged aqueous exposure [1]. This evidence supports its selection for biointerface engineering, microfluidic devices, and anti-biofouling coatings where hydrolytic degradation would compromise performance [2].

Analytical Method Development and Quality Control in Polyurethane and Pesticide Synthesis

The distinct mass spectral fragmentation pattern of hexadecyl isocyanate, characterized by a common m/z 99 base peak and unique higher-mass ion intensities, provides a reliable analytical fingerprint [1]. This enables accurate identification and quantification of C16 in complex reaction mixtures, ensuring batch-to-batch consistency and regulatory compliance in industrial polymer and agrochemical manufacturing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexadecyl isocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.